N-(4-(5-(3-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

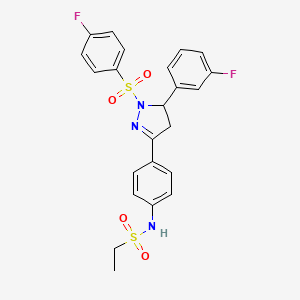

N-(4-(5-(3-Fluorophenyl)-1-((4-Fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a pyrazole-based sulfonamide derivative characterized by a dihydropyrazole core substituted with fluorophenyl and sulfonyl groups. Its structure features:

- 3-Fluorophenyl substituent: Attached to the pyrazole C5 position, enhancing lipophilicity and influencing receptor binding.

- 4-Fluorophenylsulfonyl group: At the N1 position, modulating electronic properties and metabolic stability.

- Ethanesulfonamide moiety: Linked to the para-position of the phenyl ring, enhancing solubility and serving as a hydrogen-bond donor/acceptor.

While the provided evidence lacks specific data on this compound, its structural analogs (e.g., ) suggest applications in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators due to sulfonamide and fluorinated aromatic motifs .

Properties

IUPAC Name |

N-[4-[3-(3-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F2N3O4S2/c1-2-33(29,30)27-20-10-6-16(7-11-20)22-15-23(17-4-3-5-19(25)14-17)28(26-22)34(31,32)21-12-8-18(24)9-13-21/h3-14,23,27H,2,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYQSQGDSLYJMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F2N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The target compound shares a dihydropyrazole-sulfonamide scaffold with several analogs. Key differences lie in substituent patterns, which critically influence physicochemical and pharmacological properties.

Key Observations:

- Fluorine vs. Chlorine : The 3-fluorophenyl group in the target compound may improve metabolic stability compared to the 3-chlorophenyl analog (), as C-F bonds are less prone to oxidative degradation than C-Cl .

- Sulfonamide Diversity : Ethanesulfonamide in the target compound likely offers better aqueous solubility than bulky aryl sulfonamides (e.g., 4q, 4p) but may exhibit weaker target affinity due to reduced π-π stacking .

Spectral and Crystallographic Data

- NMR Trends : Aromatic protons in the target compound’s 3-fluorophenyl group would resonate at δ ~7.1–7.4 ppm (similar to ), while the ethanesulfonamide methylene protons appear at δ ~3.0–3.5 ppm .

- Crystallography : Analogs in –9 were resolved using SHELXL (R factor = 0.056), indicating the feasibility of single-crystal studies for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.